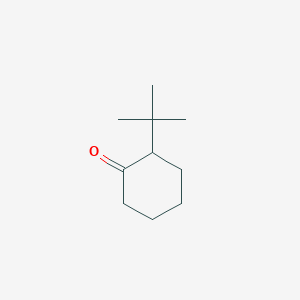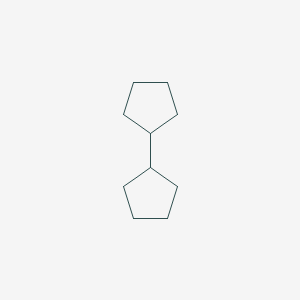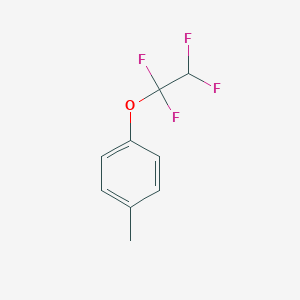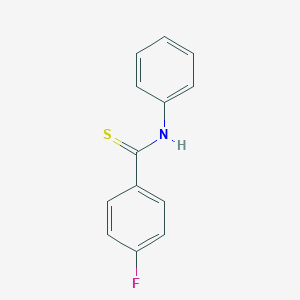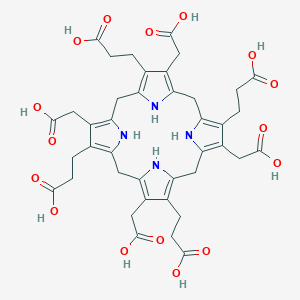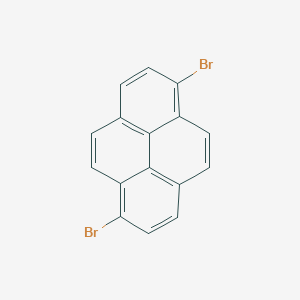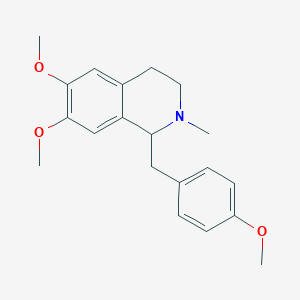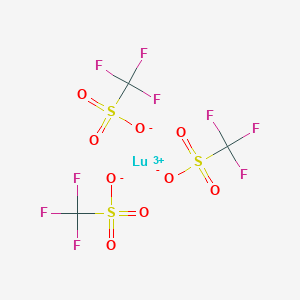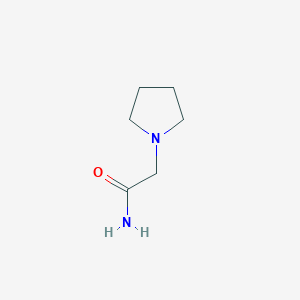
5-Isopropyl-2-methyl-benzaldehyde
描述
5-Isopropyl-2-methyl-benzaldehyde, also known as p-isopropylbenzaldehyde or PIBAL, is an organic compound with a yellowish color and a strong floral odor. It is widely used in the fragrance industry as a key ingredient in perfumes and other scented products. In recent years, PIBAL has also gained attention in scientific research due to its potential therapeutic properties.
作用机制
The precise mechanism of action of PIBAL in these therapeutic applications is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, PIBAL may inhibit the activity of enzymes involved in the synthesis of fungal cell walls, leading to fungal growth inhibition. In the case of anti-inflammatory effects, PIBAL may inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
In addition to its therapeutic potential, PIBAL has been shown to have a range of biochemical and physiological effects. For example, PIBAL has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antioxidant properties and may be protective against oxidative stress. Additionally, PIBAL has been shown to modulate the activity of ion channels in the brain, which may have implications for its use in the treatment of neurological disorders.
实验室实验的优点和局限性
The advantages of PIBAL for use in lab experiments include its relative ease of synthesis and its low toxicity. However, PIBAL can be difficult to handle due to its strong odor and volatility, and it may require specialized equipment for use in certain experiments. Additionally, the precise mechanism of action of PIBAL in various therapeutic applications is not fully understood, which may limit its usefulness in some contexts.
未来方向
There are several potential future directions for research on PIBAL. One area of interest is the development of PIBAL-based antifungal agents, which may be useful in the treatment of fungal infections. Another area of interest is the use of PIBAL as a potential treatment for Alzheimer's disease, given its ability to inhibit acetylcholinesterase activity. Additionally, further research is needed to elucidate the precise mechanism of action of PIBAL in various therapeutic applications, which may inform the development of more effective treatments.
科学研究应用
PIBAL has been studied for its potential use in a variety of therapeutic applications, including as an antifungal agent, an anti-inflammatory agent, and a treatment for Alzheimer's disease. In one study, PIBAL was shown to inhibit the growth of several strains of fungi, including Candida albicans and Aspergillus niger. In another study, PIBAL was found to have anti-inflammatory effects in a mouse model of acute lung injury. Additionally, PIBAL has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is implicated in the development of Alzheimer's disease.
属性
CAS 编号 |
1866-03-1 |
|---|---|
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC 名称 |
2-methyl-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H14O/c1-8(2)10-5-4-9(3)11(6-10)7-12/h4-8H,1-3H3 |
InChI 键 |
MHYUKGZOUHPXRQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C)C)C=O |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)C)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

